Cas no 10268-63-0 (Phenyl 5-bromo-2-hydroxybenzoate)
Phenyl 5-bromo-2-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Phenyl 5-bromo-2-hydroxybenzoate
- Benzoic acid,5-bromo-2-hydroxy-, phenyl ester
- 5-Brom-2-hydroxy-benzoesaeure-phenylester
- 5-bromo-2-hydroxy-benzoic acid phenyl ester
- 5-Brom-salicylsaeure-phenylester
- AC1L6H8H
- AC1Q26OS
- AR-1L0444
- CTK4A1387
- NSC106078
- phenyl 5-bromosalicylate
- SBB068274
- AKOS015856302
- NSC-106078
- A800599
- DTXSID30295881
- phenyl5-bromo-2-hydroxybenzoate
- 10268-63-0
- FT-0653238
- SCHEMBL10780849
- IRDJLIBTYFENSX-UHFFFAOYSA-N
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- Inchi: 1S/C13H9BrO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H
- InChI Key: IRDJLIBTYFENSX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C(=O)OC2C=CC=CC=2)C=1)O
Computed Properties
- Exact Mass: 291.97347
- Monoisotopic Mass: 291.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.563
- Boiling Point: 378.5°Cat760mmHg
- Flash Point: 182.7°C
- Refractive Index: 1.639
- PSA: 46.53
- LogP: 3.37390
Phenyl 5-bromo-2-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A988133-5g |
Phenyl 5-bromo-2-hydroxybenzoate |
10268-63-0 | 95+% | 5g |
$554.0 | 2024-08-02 | |
| Cooke Chemical | BD2614448-1g |
Phenyl5-bromo-2-hydroxybenzoate |
10268-63-0 | 95+% | 1g |
RMB 1087.20 | 2025-02-21 |
Phenyl 5-bromo-2-hydroxybenzoate Suppliers
Phenyl 5-bromo-2-hydroxybenzoate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Phenyl 5-bromo-2-hydroxybenzoate
Comprehensive Overview of Phenyl 5-bromo-2-hydroxybenzoate (CAS No. 10268-63-0): Properties, Applications, and Industry Insights
Phenyl 5-bromo-2-hydroxybenzoate (CAS No. 10268-63-0) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This brominated aromatic ester combines a phenol group with a benzoate moiety, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C13H9BrO3, and precise CAS registry number ensure accurate identification in global chemical databases, catering to researchers and industrial users alike.
In recent years, the demand for halogenated compounds like Phenyl 5-bromo-2-hydroxybenzoate has surged due to their role in developing UV absorbers and pharmaceutical intermediates. A trending topic in 2024 revolves around sustainable synthesis methods for such compounds, aligning with the "green chemistry" movement. Researchers frequently search for "eco-friendly bromination techniques" or "biodegradable aromatic esters," reflecting the industry's shift toward environmental responsibility. This compound's thermal stability and solubility profile (soluble in organic solvents like ethanol and acetone) further enhance its utility in high-performance applications.
The pharmaceutical sector extensively utilizes Phenyl 5-bromo-2-hydroxybenzoate as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). Its 2-hydroxybenzoate backbone mirrors the structure of salicylic acid derivatives, a hot topic due to the rising interest in "drug repurposing" strategies. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, addressing another frequently searched query: "how to test brominated compound purity." The compound's melting point range (78-82°C) and molecular weight (293.11 g/mol) are critical parameters documented in safety data sheets (SDS).
Material science applications leverage the compound's photostability for designing advanced polymer additives. With growing discussions on "plastic degradation prevention," this brominated derivative gains attention as a potential light stabilizer for packaging materials. Its logP value (3.2) indicates moderate lipophilicity, a property often searched in relation to "compound bioavailability prediction." Regulatory compliance is another key focus, with databases like REACH and PubChem providing updated information on its handling precautions and ecotoxicological data.
Innovative research explores Phenyl 5-bromo-2-hydroxybenzoate's role in organic electronics, particularly in semiconductor thin films. The "flexible electronics boom" has increased searches for "aromatic compounds for OLEDs," positioning this chemical as a candidate for electron-transport layers. Its crystallinity and film-forming properties are under investigation, with recent patents highlighting modified derivatives for improved charge mobility.
From a commercial perspective, suppliers emphasize batch-to-batch consistency and scalable production of CAS No. 10268-63-0, addressing the market's need for "high-purity bromoaromatics." The compound's storage recommendations (2-8°C in amber vials) and shelf life (typically 24 months) are practical details frequently queried by procurement specialists. Global trade data shows increasing exports from specialty chemical hubs in Europe and Asia, reflecting its cross-industry importance.
Future directions include exploring Phenyl 5-bromo-2-hydroxybenzoate's potential in bioconjugation chemistry and prodrug development, areas gaining traction in "targeted drug delivery" research. Its ortho-substituted phenol structure allows diverse derivatization pathways, a subject of numerous recent publications. As analytical technologies advance, studies on its metabolite profiling and environmental fate continue to expand, ensuring this compound remains relevant in evolving scientific landscapes.
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